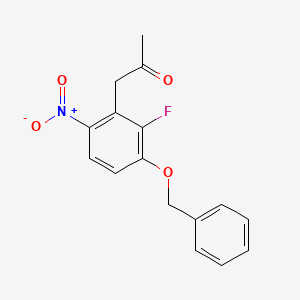
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one
概要
説明
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a nitro group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Benzyloxy Group Introduction: The attachment of a benzyloxy group to the phenyl ring.
Propan-2-one Moiety Introduction: The final step involves the formation of the propan-2-one moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-2-one moiety to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution reactions involving the benzyloxy or fluorine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can lead to the formation of reactive intermediates, which can interact with biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability, while the benzyloxy group can influence its binding affinity to targets.
類似化合物との比較
Similar Compounds
1-(3-(Benzyloxy)-2-chloro-6-nitrophenyl)propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(Benzyloxy)-2-methyl-6-nitrophenyl)propan-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
生物活性
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS Number: 288385-98-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data tables.
- Molecular Formula : C₁₆H₁₄FNO₄
- Molecular Weight : 303.29 g/mol
- Structure : The compound features a benzyloxy group, a fluorine atom, and a nitro group, which contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various nitro-containing compounds, including derivatives similar to this compound. Research indicates that compounds with nitro groups can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Studies and Findings
-
Antibacterial Efficacy :
- A study evaluated the Minimum Inhibitory Concentration (MIC) of related compounds against Staphylococcus aureus and Escherichia coli. Compounds showed MIC values ranging from 20 to 40 µM against S. aureus, while E. coli exhibited slightly higher MIC values of 40 to 70 µM .
- The compound's structural components, particularly the benzyloxy and nitro groups, are believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
- Mechanism of Action :
Anticancer Activity
The potential anticancer properties of this compound have also been explored in various studies.
Research Findings
- Inhibition of Cancer Cell Proliferation :
- In vitro studies indicate that similar compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Specific assays demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines, suggesting potential for therapeutic application.
Data Summary
特性
IUPAC Name |
1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDPRNDZBPRZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461395 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-98-8 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













